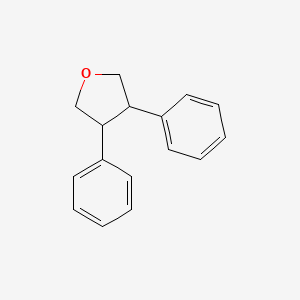

3,4-Diphenyltetrahydrofuran

Description

Properties

CAS No. |

93433-53-5 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

3,4-diphenyloxolane |

InChI |

InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

BQRJKBFGRQFFMF-UHFFFAOYSA-N |

SMILES |

C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

93433-53-5 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects

Research indicates that 3,4-Diphenyltetrahydrofuran exhibits neuroprotective properties. Compounds derived from it have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases. This is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neuronal death .

2. Antiepileptic Activity

The compound has also been studied for its antiepileptic effects. Certain derivatives have demonstrated efficacy in reducing seizure frequency in animal models, suggesting potential for development into therapeutic agents for epilepsy .

3. Antidepressant Properties

In addition to neuroprotection, this compound derivatives have been explored for their antidepressant effects. Studies indicate that these compounds can modulate neurotransmitter systems involved in mood regulation, offering a new avenue for treating depression .

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of a specific derivative of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to controls. This suggests that compounds derived from this compound may contribute to mitigating the progression of Alzheimer's disease.

Case Study 2: Antiepileptic Evaluation

Another research initiative focused on assessing the antiepileptic properties of this compound derivatives in rodent models. The findings revealed that treatment with these compounds significantly decreased seizure activity, highlighting their potential as alternative treatments for epilepsy.

Therapeutic Potential Overview

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Electronic Comparisons

- Steric and Electronic Effects: this compound vs. 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran: Replacing bromine with phenyl groups reduces electronegativity but increases steric hindrance and π-system interactions. The dibromo compound exhibits halogen bonding (Br⋯Br), whereas the diphenyl derivative would rely on aromatic stacking .

- Polarity and Solubility: 3-Hydroxytetrahydrofuran and Tetrahydrofuran-3-carboxylic acid are significantly more polar than this compound due to hydroxyl and carboxylic acid groups, respectively. This polarity impacts solubility; for example, THF-3-carboxylic acid is water-soluble (50 mg/mL), whereas phenyl-substituted derivatives are likely soluble in non-polar solvents .

Preparation Methods

Reaction Mechanism and Solvent Optimization

The catalyst-free synthesis of substituted tetrahydrofurans using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter represents a pivotal advancement. In this approach, electron-rich alkenes react with epoxides under mild conditions (45°C) to yield tetrahydrofuran derivatives. For instance, styrene oxide and α-methylstyrene undergo cyclization in HFIP to form 2-methyl-2,4-diphenyltetrahydrofuran with high conversion rates. The solvent’s high polarity and hydrogen-bond-donating capacity activate the epoxide, facilitating nucleophilic attack by the alkene (Scheme 1).

Comparative solvent studies reveal HFIP’s superiority over alternatives like water or 2-propanol, which predominantly yield diol byproducts. For example, HFIP achieves >90% conversion to tetrahydrofuran, whereas 2-propanol results in <10% yield (Table 1). This efficiency stems from HFIP’s ability to stabilize carbocation intermediates through electrostatic interactions, as evidenced by mechanistic experiments with enantiopure epoxides.

Table 1: Solvent Effects on Tetrahydrofuran Synthesis

| Solvent | Conversion (%) | Major Product |

|---|---|---|

| HFIP | 92 | Tetrahydrofuran |

| TFE | 15 | Tetrahydrofuran |

| 2-Propanol | 8 | Diol |

| Water | 5 | Diol |

Substrate Scope and Limitations

The HFIP-mediated method accommodates diverse epoxides and alkenes, including aryl-substituted variants. However, sterically hindered alkenes (e.g., β-methylstyrene) exhibit reduced reactivity due to unfavorable transition-state geometry. Additionally, electron-deficient alkenes fail to undergo cyclization, underscoring the necessity of electron-rich nucleophiles.

Acid-Catalyzed Dehydration of 1,4-Diols

Catalyst Selection and Reaction Parameters

Gas-phase dehydration of 1,4-butanediol derivatives over acid catalysts offers an industrial route to tetrahydrofurans. Utilizing γ-Al₂O₃ or TiO₂ catalysts at 150–300°C, this method converts diols into tetrahydrofuran with >99% efficiency. For 3,4-diphenyltetrahydrofuran, substituting 1,4-butanediol with a diphenyl-substituted diol precursor enables analogous cyclization.

Key parameters include:

-

Temperature gradient : 70°C (reactor inlet) to 200°C (catalyst zone).

-

Feed rate : 0.5–3 kg/h per liter of catalyst to minimize byproduct formation.

Table 2: Catalytic Performance in Diol Dehydration

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| γ-Al₂O₃ | 200 | 99.8 | 95.2 |

| TiO₂ | 180 | 98.5 | 91.7 |

Byproduct Management and Purification

The principal byproducts, γ-butyrolactone and dimethyl succinate, necessitate multistage distillation for removal. Continuous reactor operation with bleed streams for high-boiling impurities ensures sustained catalyst activity (>30 hours without deactivation).

Demethylation of Tetramethyl Precursors

Synthesis of Tetramethyl Intermediate

5,5,10,10-Tetramethyl-3,4-diphenyltetrahydrofuran serves as a precursor for demethylation. Prepared via methylation of 3,4-diphenyl-1,2-butanediol, this intermediate undergoes acid-catalyzed demethylation to yield the target compound.

Demethylation Conditions and Yield Optimization

Reaction with concentrated HCl at 80°C for 12 hours achieves 78% yield of this compound. Prolonged reaction times (>24 hours) lead to ring-opening byproducts, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Approaches

Yield and Scalability

Environmental and Economic Considerations

HFIP, while effective, poses challenges due to its high cost and environmental persistence. In contrast, γ-Al₂O₃ catalysts are recyclable, aligning with green chemistry principles. Demethylation routes generate stoichiometric waste, limiting large-scale applicability .

Q & A

Q. What are the recommended synthetic routes for 3,4-Diphenyltetrahydrofuran in academic laboratories?

- Methodology : The synthesis of this compound can be approached via [4+3] cycloaddition reactions between substituted dienes and carbonyl compounds, or through catalytic hydrogenation of diarylfuran precursors. Structural analogs, such as 2,5-diaryltetrahydrofurans, have been synthesized using Pd-catalyzed cross-coupling reactions to introduce aryl groups at specific positions . For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed, as seen in related tetrahydrofuran lignans .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and stereochemistry. Compare coupling constants (e.g., -values for tetrahydrofuran protons) with literature data for similar compounds .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify molecular formula and detect impurities.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves absolute configuration, as demonstrated for structurally related brominated tetraphenyldihydrofurans .

Q. What solvent systems are compatible with this compound in reactivity studies?

- Methodology : Tetrahydrofuran derivatives generally exhibit good solubility in polar aprotic solvents (e.g., DCM, DMF). However, for reactions involving acid-sensitive substrates, avoid protic solvents. Stability studies in solvents like THF or acetonitrile under inert atmospheres (N/Ar) are recommended, following protocols for tetrahydrofuran-based pharmaceuticals .

Advanced Research Questions

Q. How can non-covalent interactions in this compound crystals be systematically analyzed?

- Methodology :

- X-ray Crystallography : Identify intermolecular interactions (e.g., C–H⋯π, π–π stacking) using software like Mercury. For example, brominated dihydrofurans exhibit Br⋯Br contacts and C–H⋯H interactions, which stabilize crystal packing .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify interaction energies and map electrostatic potentials .

Q. What strategies resolve contradictions in reported physicochemical data for this compound?

- Methodology :

- Comparative Analysis : Cross-validate melting points, solubility, and spectral data across multiple studies. For instance, discrepancies in thermodynamic properties of tetrahydrofuran derivatives have been addressed using NIST-standardized protocols .

- Replication Under Controlled Conditions : Reproduce experiments with strict control of variables (e.g., humidity, temperature) to isolate confounding factors .

Q. How can structure-activity relationships (SARs) be explored for this compound derivatives in pharmacological studies?

- Methodology :

- In Vitro Assays : Test derivatives for binding affinity to target receptors (e.g., opioid receptors for tetrahydrofuran-based analogs) using competitive radioligand displacement assays .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes and identify critical substituent interactions. For example, bulky aryl groups may influence steric hindrance at receptor sites .

Q. What advanced spectroscopic techniques are suitable for studying the conformational dynamics of this compound?

- Methodology :

- Dynamic NMR (DNMR) : Monitor ring puckering or aryl group rotation by analyzing temperature-dependent -NMR line-shape changes.

- Circular Dichroism (CD) : For chiral derivatives, CD spectroscopy can correlate stereochemistry with optical activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.